molecular formula C25H16BrN B13398945 3-(4-(10-Bromoanthracen-9-yl)phenyl)pyridine

3-(4-(10-Bromoanthracen-9-yl)phenyl)pyridine

Cat. No.: B13398945
M. Wt: 410.3 g/mol
InChI Key: VOGHMDJJQQBLJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3- [4-(10-bromo-9-anthryl)phenyl]pyridine is a complex organic compound that features a pyridine ring substituted with a phenyl group, which is further substituted with a 10-bromo-9-anthryl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3- [4-(10-bromo-9-anthryl)phenyl]pyridine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol, under an inert atmosphere.

Industrial Production Methods

While specific industrial production methods for 3- [4-(10-bromo-9-anthryl)phenyl]pyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3- [4-(10-bromo-9-anthryl)phenyl]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The anthryl moiety can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinones, while substitution reactions can produce a variety of substituted anthracenes.

Scientific Research Applications

3- [4-(10-bromo-9-anthryl)phenyl]pyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of aromatic compounds with biological macromolecules.

    Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

Mechanism of Action

The mechanism of action of 3- [4-(10-bromo-9-anthryl)phenyl]pyridine involves its interaction with molecular targets through π-π stacking interactions and hydrogen bonding. These interactions can influence the compound’s binding affinity and specificity towards various biological targets, such as enzymes or receptors. The pathways involved often include signal transduction mechanisms that are modulated by the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(10-phenylanthracene-9-yl)pyridine
  • 9-phenyl-10-(4-(trifluoromethyl)phenyl)anthracene
  • 4-(10-phenylanthracene-9-yl)benzonitrile

Uniqueness

3- [4-(10-bromo-9-anthryl)phenyl]pyridine is unique due to the presence of the bromine atom, which can be used for further functionalization through substitution reactions

Properties

Molecular Formula

C25H16BrN

Molecular Weight

410.3 g/mol

IUPAC Name

3-[4-(10-bromoanthracen-9-yl)phenyl]pyridine

InChI

InChI=1S/C25H16BrN/c26-25-22-9-3-1-7-20(22)24(21-8-2-4-10-23(21)25)18-13-11-17(12-14-18)19-6-5-15-27-16-19/h1-16H

InChI Key

VOGHMDJJQQBLJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Br)C4=CC=C(C=C4)C5=CN=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.